molecular formula C12H20N2O B11833153 1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine

1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine

Cat. No.: B11833153
M. Wt: 208.30 g/mol
InChI Key: KBHVVWWJORLNAL-SRVKXCTJSA-N
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Description

1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine is a complex organic compound with a unique structure that includes a furoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine typically involves multi-step organic synthesis. The process begins with the formation of the furoquinoline core, followed by the introduction of the methanamine group. Key steps may include cyclization reactions, amination, and functional group transformations under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific receptors, enzymes, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Uniqueness: 1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine is unique due to its specific furoquinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

[(3aS,4aS,9aR)-3,4,4a,5,6,7,8,9a-octahydro-1H-furo[3,4-b]quinolin-3a-yl]methanamine

InChI

InChI=1S/C12H20N2O/c13-7-12-8-15-6-10(12)5-9-3-1-2-4-11(9)14-12/h5,10-11,14H,1-4,6-8,13H2/t10-,11-,12-/m0/s1

InChI Key

KBHVVWWJORLNAL-SRVKXCTJSA-N

Isomeric SMILES

C1CCC2=C[C@H]3COC[C@@]3(N[C@H]2C1)CN

Canonical SMILES

C1CCC2=CC3COCC3(NC2C1)CN

Origin of Product

United States

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